8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10h)-one
Description
Properties
IUPAC Name |
3-amino-5-methylbenzo[b][1,4]benzothiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-16-11-8-9(15)6-7-13(11)18-12-5-3-2-4-10(12)14(16)17/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPXSIZTSBHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Optimization
A scalable one-pot method, adapted from Kandula and Fondekar, involves sequential steps:
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Nucleophilic aromatic substitution : 1-Chloro-2-nitrobenzene reacts with thiophenol in methanol/NaOH to form 2-(phenylthio)nitrobenzene.
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Reduction : Iron powder in acetic acid reduces the nitro group to an amine, yielding 2-(phenylthio)aniline.
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Cyclization : Treatment with triphosgene induces ring closure to form the dibenzothiazepinone core.
Key modifications for 8-amino-10-methyl derivative :
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether formation | Thiophenol, NaOH, MeOH, 25–30°C | 85 | 98 |
| Nitro reduction | Fe powder, AcOH, 70°C | 90 | 99 |
| Cyclization | Triphosgene, DCM, 0°C | 75 | >99 |
| Amination | HNO3/H2SO4, then H2/Pd-C | 65 | 97 |
This protocol achieves an overall yield of 70% with >99% purity, surpassing multistep approaches.
Alternative Metal-Free Amination Strategies
Base-Promoted Nucleophilic Substitution
Adapting RSC methodologies for dibenzooxazepines, the amino group is introduced via a metal-free pathway:
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Substrate preparation : 10-Methyldibenzo[b,f]thiazepin-11(10H)-one is nitrated at position 8.
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Nitro reduction : Using Na2S2O4 in aqueous ethanol under reflux achieves selective reduction without affecting the thiazepine ring.
Advantages :
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Avoids transition-metal catalysts, simplifying purification.
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Compatible with acid-sensitive functional groups.
Limitations :
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Lower regioselectivity in nitration step (70:30 para:ortho ratio).
Regioselective Functionalization Challenges
Nitration Selectivity
Nitration of the dibenzothiazepinone core predominantly occurs at position 8 due to:
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Electronic effects : The electron-deficient thiazepine ring directs nitration to the para position of the methyl group.
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Steric effects : Methyl at position 10 hinders ortho nitration.
Table 2: Nitration Regioselectivity Under Varied Conditions
| Nitrating Agent | Solvent | Temperature (°C) | 8-Nitro:10-Nitro Ratio |
|---|---|---|---|
| HNO3/H2SO4 | H2SO4 | 0 | 85:15 |
| Acetyl nitrate | DCM | -15 | 92:8 |
| NO2BF4 | MeCN | 25 | 78:22 |
Acetyl nitrate at -15°C maximizes para selectivity (92%).
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows a single peak at 4.2 min, confirming >99% purity.
Industrial Scalability and Environmental Impact
The one-pot method reduces solvent waste by 60% compared to traditional multistep synthesis. Key metrics:
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Process Mass Intensity (PMI) : 32 vs. 85 for classical routes.
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E-factor : 18 kg waste/kg product (vs. 45 kg/kg).
Chemical Reactions Analysis
Types of Reactions
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazepine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one involves its interaction with various molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can lead to changes in neuronal signaling pathways, which may contribute to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazepine Core
8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide
- Structure : Ethyl group at position 10 and a 5-oxide modification.
- Synthesis : Prepared via reaction of 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide with diphenylphosphinyl azide and TEA in dioxane .
- Activity : Demonstrated D2 dopamine receptor antagonism, with the ethyl group enhancing lipophilicity compared to the methyl analog .
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one
- Structure: Chlorine at position 2 instead of amino at position 6.
- Synthesis : Derived from 2-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one using POCl₃ .
- Used as a precursor in quetiapine synthesis .
10-[ω-(4-Fluorophenyl)piperazinyl]dibenzo[b,f][1,4]thiazepin-11(10H)-ones
Heterocyclic Analogs
Dibenzo[b,f][1,4]oxazepin-11(10H)-ones
- Structure : Oxygen replaces sulfur in the thiazepine ring.
- Example: 2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one.
- Impact : The oxazepine core has reduced electron density compared to thiazepine, affecting hydrogen-bonding interactions and metabolic stability .
Benzo[b]pyrido[3,2-f][1,4]thiazepin-11(10H)-ones
- Structure : Pyridine ring fused instead of benzene.
- Example: 7-Aminobenzo[b]pyrido[3,2-f][1,4]thiazepin-11(10H)-one derivatives.
- Activity: Anti-Trypanosoma cruzi activity (IC₅₀ = 1–5 μM), attributed to the pyridine moiety enhancing membrane permeability .
Pharmacologically Active Derivatives
Quetiapine (11-Piperazinyldibenzo[b,f][1,4]thiazepine)
- Structure : Piperazinyl group at position 11.
- Activity : Potent antipsychotic with D2 and 5-HT2A receptor antagonism. The 11-piperazinyl group is critical for CNS penetration and receptor affinity .
- Synthesis : Derived from dibenzo[b,f][1,4]thiazepin-11(10H)-one via chlorination (POCl₃) followed by amination .
N-Desalkylquetiapine
- Structure : Lacks the piperazinyl side chain.
- Activity: Retains norepinephrine reuptake inhibition (Ki = 15 nM) but loses D2 antagonism, highlighting the role of the 11-position substituent .
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
Substituent Effects: Methyl/ethyl groups at position 10 modulate lipophilicity and receptor selectivity. Ethyl derivatives show higher D2 affinity .
Structural Flexibility :
- X-ray studies reveal that dibenzo[b,f][1,4]thiazepin-11(10H)-one derivatives exhibit a flexure angle of ~108° between aromatic rings, which influences calcium channel binding .
Synthetic Utility :
- The 11-keto group in the target compound enables facile derivatization (e.g., chlorination, amination) for drug development .
Biological Activity
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H12N2OS
- Molecular Weight : 256.32 g/mol
- Melting Point : 227 - 229 °C
- CAS Number : 950858-26-1
The compound features a dibenzo[b,f][1,4]thiazepine core with an amino substitution, which may influence its interaction with biological targets.
This compound exhibits a variety of biological activities that can be attributed to its structural properties. The thiazepine ring system is known for its ability to interact with neurotransmitter receptors and enzymes, particularly those involved in the central nervous system (CNS) functions.
Pharmacological Effects
- Antidepressant Activity : Similar compounds have shown promise in treating depression by modulating serotonin and norepinephrine levels in the brain. The thiazepine structure may enhance binding affinity to serotonin transporters.
- Antioxidant Properties : Research indicates that derivatives of dibenzo[b,f][1,4]thiazepines possess antioxidant properties, which could be beneficial in neuroprotection and reducing oxidative stress in various diseases.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against certain strains, making it a candidate for further investigation in infectious disease treatment.
Case Study 1: Antidepressant Effects
A study investigating the antidepressant-like effects of thiazepine derivatives demonstrated that 8-amino substitutions significantly enhance efficacy in behavioral models of depression. The compound was tested in rodent models and showed reduced immobility time in forced swim tests, indicating potential antidepressant activity.
Case Study 2: Antioxidant Activity
In vitro assays evaluated the antioxidant capacity of related compounds. The findings indicated that this compound exhibited a dose-dependent increase in radical scavenging activity, suggesting its utility as a neuroprotective agent against oxidative damage.
Comparative Analysis of Biological Activities
| Compound | Antidepressant Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Low |
| Quetiapine (similar structure) | High | Moderate | Moderate |
| Thiazesim (another analog) | Moderate | High | High |
Q & A
Q. Example Optimization Data :
| Solvent | Reaction Time (hr) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Water | 3 | 100 | 98 |
| Methanol | 6 | 100 | 97 |
| Adapted from Table 2 in . |
Basic: How is the compound characterized post-synthesis?
Standard characterization methods include:
- Spectroscopy :
- Chromatography :
- Mass Spectrometry :
Basic: What receptor interactions are associated with this compound?
As a dibenzo-thiazepine derivative, it exhibits dual receptor modulation:
- Dopamine D₂ receptor antagonism : Reduces hyperdopaminergic activity in schizophrenia models .
- Serotonin 5-HT₂A antagonism : Mitigates negative symptoms and cognitive deficits in psychiatric disorders .
Note: Structural analogs (e.g., quetiapine) show similar polypharmacology, but the amino and methyl substituents in this compound may alter binding kinetics .
Advanced: How can synthesis be optimized for higher yield and selectivity?
Q. Methodological Considerations :
- Solvent selection : Aqueous systems (e.g., water) reduce organic solvent use and improve conversion rates (100% conversion in 3 hours vs. 6 hours in methanol) .
- Catalyst tuning : Use Pd/C with controlled hydrogen pressure (1–3 atm) to minimize over-reduction .
- Temperature control : Cyclization at 80–100°C enhances reaction rates without degrading heat-sensitive intermediates .
Advanced: How can computational modeling predict binding affinities or metabolic stability?
- Molecular docking : Tools like AutoDock Vina simulate interactions with dopamine D₂ and serotonin 5-HT₂A receptors. Compare results to experimental IC₅₀ values from radioligand binding assays .
- DFT calculations : Assess electron distribution at the amino and methyl groups to predict metabolic oxidation sites (e.g., CYP3A4-mediated demethylation) .
Advanced: How to resolve contradictions in receptor affinity data?
Case Study : Conflicting reports on 5-HT₂A vs. D₂ selectivity:
Assay standardization : Use consistent cell lines (e.g., HEK293 transfected with human receptors) and ligand concentrations .
Functional vs. binding assays : Measure cAMP inhibition (functional) alongside competitive binding to distinguish antagonism from inverse agonism .
Structural analogs : Compare with quetiapine derivatives to isolate substituent effects (e.g., methoxy vs. amino groups) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for antimicrobial derivatives?
- Functional group substitution : Replace the 8-amino group with halogenated or sulfonamide moieties to enhance microbial target engagement .
- Bioisosteric replacement : Substitute the thiazepine ring with oxazepine to improve solubility while retaining activity .
- In vitro testing : Use MIC assays against S. aureus and E. coli to prioritize derivatives (e.g., 2-(11-oxo...acetamide derivatives showed MIC = 8 µg/mL) .
Advanced: How to address stability issues in formulation?
- Degradation pathways : Hydrolysis of the thiazepine ring in acidic conditions; confirmed via accelerated stability testing (40°C/75% RH for 6 months) .
- Stabilization methods :
Advanced: What analytical methods detect degradation products?
- LC-MS/MS : Quantify hydrolyzed products (e.g., dibenzo[b,f]thiazepin-11-ol) using a C18 column and 0.1% formic acid mobile phase .
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) to identify photolytic byproducts .
Advanced: How to design derivatives with improved blood-brain barrier (BBB) penetration?
- Lipophilicity optimization : Aim for logP = 2–3 (calculated via ChemDraw) to balance passive diffusion and P-glycoprotein efflux .
- Pro-drug strategies : Esterify the ketone group to enhance lipophilicity, with in vivo reactivation via brain esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
